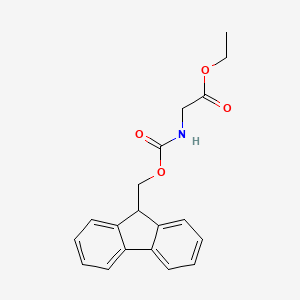Ethyl (((9H-fluoren-9-YL)methoxy)carbonyl)glycinate
CAS No.: 35661-41-7
Cat. No.: VC13409371
Molecular Formula: C19H19NO4
Molecular Weight: 325.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 35661-41-7 |
|---|---|
| Molecular Formula | C19H19NO4 |
| Molecular Weight | 325.4 g/mol |
| IUPAC Name | ethyl 2-(9H-fluoren-9-ylmethoxycarbonylamino)acetate |
| Standard InChI | InChI=1S/C19H19NO4/c1-2-23-18(21)11-20-19(22)24-12-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17H,2,11-12H2,1H3,(H,20,22) |
| Standard InChI Key | MYXHSCHHALUFNZ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
| Canonical SMILES | CCOC(=O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Introduction
Chemical Identity and Structural Characteristics
Ethyl (((9H-fluoren-9-YL)methoxy)carbonyl)glycinate belongs to the class of Fmoc-protected amino acid esters. Its IUPAC name, ethyl 2-(9H-fluoren-9-ylmethoxycarbonylamino)acetate, reflects the integration of three key components:
-
Fluorenylmethoxycarbonyl (Fmoc) group: A bulky aromatic protecting group that shields the amino functionality during peptide elongation.
-
Glycine backbone: The simplest amino acid, providing a flexible spacer in synthetic peptides.
-
Ethyl ester: Enhances solubility in organic solvents and facilitates purification .
Table 1: Molecular and Physicochemical Properties
The compound’s stability is attributed to the Fmoc group’s resonance stabilization, which prevents premature deprotection during acidic reactions. Spectroscopic data, including NMR and mass spectrometry, confirm the presence of characteristic fluorene aromatic signals (δ 7.2–7.8 ppm in ¹H NMR) and the ethyl ester carbonyl (δ 170–172 ppm in ¹³C NMR) .
Synthesis and Manufacturing Protocols
The synthesis of ethyl (((9H-fluoren-9-YL)methoxy)carbonyl)glycinate follows a two-step protocol derived from Fmoc chloride reactions :
Step 1: Protection of Glycine
Ethyl glycinate reacts with Fmoc chloride in the presence of a base such as sodium bicarbonate:
The reaction proceeds in acetone/water mixtures at 0–5°C to minimize side reactions. Yields typically exceed 85% after crystallization from ethyl acetate/hexane .
Step 2: Purification and Isolation
Crude product is washed with dilute hydrochloric acid to remove excess base, followed by sodium bicarbonate to neutralize residual acid. Final purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >98% purity .
Table 2: Optimized Reaction Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C | Minimizes hydrolysis |
| Molar Ratio (Fmoc-Cl:Gly) | 1.1:1 | Prevents over-alkylation |
| Solvent System | Acetone/Water (3:1) | Enhances solubility |
Applications in Peptide Synthesis
The Fmoc group’s orthogonality—stable to trifluoroacetic acid (TFA) but labile to piperidine—makes this compound indispensable in SPPS. Key applications include:
Peptide Chain Elongation
During SPPS, the compound’s ethyl ester is hydrolyzed to the free acid, enabling coupling to growing peptide chains via carbodiimide-mediated activation. The Fmoc group is subsequently removed with 20% piperidine in dimethylformamide (DMF), regenerating the amino group for further reactions .
Synthesis of Modified Peptides
Ethyl (((9H-fluoren-9-YL)methoxy)carbonyl)glycinate serves as a precursor for introducing glycine residues with post-translational modifications. For example, its reaction with 2,2-dimethyl-1,3-benzodioxole-5-carbaldehyde yields protected derivatives for glycosylation studies .
Physical and Chemical Stability
The compound exhibits moderate hygroscopicity and should be stored under inert atmosphere at −20°C. Accelerated stability studies reveal:
-
Thermal Degradation: Decomposition initiates at 120°C, forming fluorenylmethanol and glycine ethyl ester .
-
Photostability: Exposure to UV light (254 nm) for 24 hours causes <5% degradation, confirming suitability for light-protected workflows.
Recent Advances and Future Directions
Recent patents, such as CN102718739A, highlight innovations in Fmoc-glycine derivatives for synthesizing neurologically active peptides . Future research may explore:
-
Enzymatic Synthesis: Using lipases to catalyze Fmoc protection, reducing reliance on toxic solvents.
-
Nanoparticle Delivery: Encapsulating the compound in PEGylated liposomes for in situ peptide synthesis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume